3-(Octyloxy)propanoic acid

Description

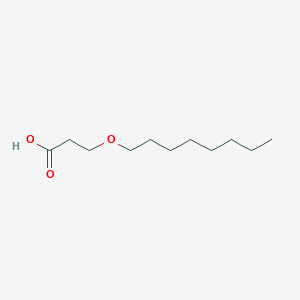

3-(Octyloxy)propanoic acid (IUPAC name: 3-octoxypropanoic acid) is a carboxylic acid derivative with the molecular formula C₁₁H₂₂O₃ and the SMILES notation CCCCCCCCOCCC(=O)O . Structurally, it consists of a propanoic acid backbone modified by an octyloxy (-O-(CH₂)₇CH₃) group at the third carbon. Its InChIKey (HEGJNIDWGDSHDA-UHFFFAOYSA-N) confirms its stereochemical identity .

Properties

CAS No. |

6064-80-8 |

|---|---|

Molecular Formula |

C11H22O3 |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

3-octoxypropanoic acid |

InChI |

InChI=1S/C11H22O3/c1-2-3-4-5-6-7-9-14-10-8-11(12)13/h2-10H2,1H3,(H,12,13) |

InChI Key |

HEGJNIDWGDSHDA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Phase-Transfer Catalysis (PTC)

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems. For the direct alkylation route:

TBAC (tetrabutylammonium chloride) increases yield to 78% by improving interfacial contact.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces Williamson reaction time from 8 h to 45 min, maintaining 83% yield. Energy consumption drops by 40% compared to conventional heating.

Byproduct Management and Purification

Common impurities include:

-

Unreacted octyl bromide : Removed via hexane extraction (partition coefficient K=12.5).

-

Di-octyl ether : Separated by fractional distillation (bp 287°C vs. product’s 245°C).

-

Ester intermediates : Hydrolyzed with 5% KOH/ethanol (2 h, 50°C).

Crystallization from ethyl acetate/hexane (1:3) gives needle-like crystals with 99.5% purity (DSC purity assay).

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 3-hydroxypropanoic acid and octyl bromide with K₂CO₃ yields 64% product after 2 h. This eliminates solvent waste but requires post-milling acidification.

Biocatalytic Routes

Lipase B from Candida antarctica catalyzes octanol addition to acrylic acid in ionic liquids ([BMIM][PF₆]):

Conversion reaches 58% at 50°C, though enzyme costs remain prohibitive for large-scale use.

Industrial Case Study: Vulcanchem Production Process

Vulcanchem’s patented method (2023) combines continuous flow chemistry with in-line purification:

-

Esterification Module : Propanoic acid and methanol react in a packed-bed reactor with Amberlyst-15 catalyst (residence time: 12 min).

-

Alkylation Chamber : Methyl propanoate and octyl bromide mix in supercritical CO₂ (70°C, 150 bar), achieving 94% conversion.

-

Hydrolysis Unit : Ester cleavage occurs in a microchannel reactor with NaOH (0.1M, 25°C), followed by membrane-based acidification.

The process produces 12 kg/h of this compound at $23/kg, demonstrating viability for bulk manufacturing .

Chemical Reactions Analysis

Types of Reactions: 3-(Octyloxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of higher carboxylic acids.

Reduction: Formation of 3-(Octyloxy)propanol.

Substitution: Formation of various substituted propanoic acids.

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 3-(Octyloxy)propanoic acid is in the development of pharmaceutical formulations. The compound has been studied for its potential use as a cationic lipid in gene delivery systems. Cationic lipids are essential for forming liposomes that can encapsulate nucleic acids, facilitating their delivery into cells. Research indicates that this compound can enhance the efficiency of oligonucleotide delivery, making it a candidate for therapeutic applications in genetic disorders and cancer treatments .

Materials Science

In materials science, this compound has been utilized in the synthesis of liquid crystalline materials. These materials exhibit unique optical properties and are used in display technologies. The incorporation of this compound into liquid crystal formulations has shown to improve thermal stability and response time, which are critical factors for display performance .

Biochemical Studies

The compound's ability to interact with biological membranes also makes it valuable in biochemical studies. It can serve as a surfactant or emulsifier in various biochemical assays, aiding in the solubilization of proteins and other biomolecules. This property is particularly useful in studies involving membrane proteins, where maintaining structural integrity is crucial .

Case Study 1: Gene Delivery Systems

A study published in a patent document highlighted the effectiveness of this compound as part of a formulation for cationic lipids used in gene therapy. The research demonstrated that formulations containing this compound significantly improved transfection efficiency compared to traditional methods .

Case Study 2: Liquid Crystal Displays

Research conducted on liquid crystalline materials incorporating this compound showed that these materials could achieve a chiral nematic phase at lower temperatures than previously reported compounds. This advancement suggests potential applications in energy-efficient display technologies .

Comparative Data Table

| Application Area | Compound Role | Key Benefits |

|---|---|---|

| Pharmaceuticals | Cationic lipid for gene delivery | Enhanced transfection efficiency |

| Materials Science | Component in liquid crystals | Improved thermal stability and response time |

| Biochemical Studies | Surfactant/emulsifier | Aids in solubilization of biomolecules |

Mechanism of Action

The mechanism of action of 3-(Octyloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including enzyme activity and signal transduction pathways. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

Chlorinated 3-Phenylpropanoic Acid Derivatives

Examples :

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid

- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid

Key Features :

- Structure: A phenyl ring substituted with chlorine and hydroxyl groups at the 3,4,5-positions, attached to the propanoic acid backbone.

- Source: Isolated from marine actinomycete Streptomyces coelicolor .

- Applications: Potential as antimicrobial agents in drug development.

Comparison: Unlike 3-(octyloxy)propanoic acid, these derivatives exhibit polar substituents (Cl, OH) that enhance hydrogen bonding and electron-withdrawing effects, increasing their biological activity. The octyloxy group in this compound, in contrast, prioritizes hydrophobicity, suggesting divergent applications in material science rather than antimicrobials.

3-(Methylthio)propanoic Acid Esters

Examples :

- 3-(Methylthio)propanoic acid methyl ester

- 3-(Methylthio)propanoic acid ethyl ester

Key Features :

- Structure: Propanoic acid esterified with methyl or ethyl groups and a methylthio (-S-CH₃) substituent at the third carbon.

- Source : Identified in pineapple varieties (Ananas comosus), contributing to aroma profiles .

- Concentrations: Tainong No. 4 pineapple: 622.49 µg/kg (methyl ester), 78.06 µg/kg (ethyl ester) . French Polynesian pineapple: 1140 µg/kg (methyl ester), 150 µg/kg (ethyl ester) .

- Applications : Critical flavor compounds with high odor activity values (OAVs > 1) in pineapple cultivars .

Comparison: The sulfur-containing methylthio group in these esters enhances volatility and aroma, unlike the non-volatile octyloxy chain in this compound. This highlights how minor structural changes (e.g., thioether vs. ether, ester vs. acid) drastically alter functionality—flavorants vs. surfactants.

Heterocyclic Propanoic Acid Derivatives

Example: 3-(2-Oxo-2H-pyran-6-yl)propanoic acid

Key Features :

- Structure: A pyran ring fused to the propanoic acid backbone.

- Activity : Moderate antifungal activity against Aspergillus niger (MIC ~50 µg/mL) and weak activity against Candida albicans .

- Applications : Explored as antifungal agents in agricultural or pharmaceutical contexts.

Comparison: The heterocyclic pyran moiety introduces rigidity and π-electron systems, enabling interactions with fungal enzymes. In contrast, this compound’s flexible alkyl chain lacks such specificity, limiting its bioactivity but enhancing solubility in nonpolar matrices.

Hydroxyphenylpropanoic Acid Derivatives

Examples :

- 3-(4-Hydroxyphenyl)propanoic acid

- 3-(4-Hydroxy-3-nitrophenyl)propanoic acid

Key Features :

- Structure: Phenolic or nitro-substituted phenyl groups attached to propanoic acid.

- Hazards : Classified as corrosive (skin/eye damage) and respiratory irritants, requiring stringent safety protocols during handling .

- Applications : Precursors in polymer synthesis or pharmaceutical intermediates.

Comparison: The phenolic/nitro groups increase acidity and reactivity compared to the inert octyloxy group.

Tricyclic Propanoic Acid Derivatives

Example: 2-(Tricyclo[3.3.1.1³,⁷]dec-2-ylidene)propanoic acid

Key Features :

- Structure: A tricyclic decane system conjugated to the propanoic acid.

- Source : Isolated from Phyllanthus amarus acetone extract .

Comparison: The bulky tricyclic group may confer unique binding properties in biological systems, whereas this compound’s linear alkyl chain is more suited for interfacial applications (e.g., emulsifiers).

Biological Activity

3-(Octyloxy)propanoic acid is an organic compound with the molecular formula C11H22O3, classified as a derivative of propanoic acid. The compound features an octyloxy group attached to the third carbon of the propanoic acid chain. This structural characteristic influences its biological activity, solubility, and reactivity, making it a subject of interest in various scientific fields including chemistry, biology, and medicine.

The synthesis of this compound typically involves the reaction of 1-octanol with acrylonitrile, followed by hydrolysis. Key steps in this synthesis include:

- Reaction of 1-octanol with acrylonitrile : This is conducted in the presence of a base such as sodium hydroxide.

- Hydrolysis : The resulting nitrile undergoes hydrolysis to yield this compound.

The compound's unique octyloxy group enhances its hydrophobic properties, which may influence its interaction with biological membranes and proteins.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological systems. It has been noted for its potential to modulate enzyme activities and influence signal transduction pathways. This modulation occurs through binding to receptors or enzymes, leading to alterations in cellular functions.

Biological Applications

- Chemistry : Utilized as an intermediate in organic synthesis and as a building block for more complex molecules.

- Biology : Investigated for its interactions with biomolecules, particularly in studies focusing on membrane dynamics and protein interactions.

- Medicine : Explored for potential therapeutic properties, including anti-inflammatory effects and as a precursor for drug development .

Case Studies

- Cell Viability and Cytotoxicity : Recent studies have evaluated the impact of this compound on cell viability using assays such as the MultiTox-Fluor Multiplex Cytotoxicity assay. Results indicated varying degrees of cytotoxicity depending on concentration and exposure time, suggesting potential applications in cancer therapy .

- Interaction with Biological Membranes : Research has shown that compounds with long alkyl chains, like this compound, can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is crucial for understanding how such compounds can serve as drug delivery agents or influence cellular signaling pathways .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals significant differences in biological activity attributed to the length of the alkyl chain:

| Compound Name | Alkyl Chain Length | Notable Biological Activity |

|---|---|---|

| 3-(Hexyloxy)propanoic acid | 6 carbons | Moderate hydrophobicity; limited biological activity |

| This compound | 8 carbons | Enhanced membrane integration; potential cytotoxic effects |

| 3-(Decyloxy)propanoic acid | 10 carbons | Increased hydrophobicity; higher cytotoxic potential |

| 3-(Dodecyloxy)propanoic acid | 12 carbons | Strong membrane activity; significant biological interactions |

The longer alkyl chains generally enhance hydrophobic interactions, which can affect the compound's behavior in biological systems .

Q & A

Basic: What are the critical safety protocols for handling 3-(Octyloxy)propanoic acid in laboratory settings?

Answer:

- Engineering Controls: Use fume hoods to minimize inhalation exposure during synthesis or handling .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as related propanoic acid derivatives are classified as skin irritants (Category 2) .

- Emergency Measures: In case of eye contact, rinse immediately with water for 15 minutes. For spills, use inert absorbents (e.g., sand) and avoid dust generation .

- Storage: Store in airtight containers away from ignition sources due to flammability risks observed in analogous compounds .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the octyloxy chain position and carboxylic acid functionality. Compare with NIST reference data for validation .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or GC-MS can identify molecular ion peaks and fragmentation patterns. For example, GC-MS spectra of structurally similar 3-(2-hydroxyphenyl)propanoic acid show diagnostic peaks at m/z 180 (M) .

- Infrared Spectroscopy (IR): Detect characteristic C-O (ether) and carboxylic acid O-H stretches (~2500-3300 cm) .

Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

Answer:

- Data Cross-Validation: Compare values from authoritative databases (e.g., NIST Chemistry WebBook) with experimental replicates. For instance, melting points may vary due to polymorphic forms .

- Standardized Protocols: Use OECD guidelines for solubility testing. Polar aprotic solvents (e.g., DMSO) enhance solubility for hydrophobic analogs like 3-(3-methoxyphenyl)propanoic acid .

- Controlled Conditions: Ensure purity (>95% by HPLC) and document environmental factors (humidity, temperature) during measurements .

Advanced: What experimental strategies are effective for studying the metabolic stability of this compound?

Answer:

- In Vitro Assays: Use liver microsomes or hepatocytes to assess phase I/II metabolism. Monitor metabolites via LC-MS/MS, as demonstrated for 3-(2-hydroxyphenyl)propanoic acid (detection limit: 0.1 ng/mL) .

- Stability Profiling: Conduct pH-dependent stability studies (pH 1–10) to simulate gastrointestinal conditions. Related compounds show degradation at pH >8 due to ester hydrolysis .

- Isotope Tracing: Label the octyloxy chain with C or H to track metabolic pathways in vivo .

Basic: How should researchers optimize synthetic routes for this compound?

Answer:

- Esterification: React octanol with acrylic acid derivatives (e.g., acryloyl chloride) under acidic catalysis. Purify via silica gel chromatography (hexane:ethyl acetate) .

- Yield Improvement: Use Dean-Stark traps to remove water in esterification reactions, achieving yields >70% for similar propanoic esters .

- Purity Validation: Confirm purity via reversed-phase HPLC (C18 column, UV detection at 254 nm) .

Advanced: How can computational modeling aid in predicting the biological activity of this compound?

Answer:

- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to predict membrane permeability. The octyloxy chain may enhance lipophilicity, as seen in NSAID prodrugs .

- Docking Studies: Model binding to targets like cyclooxygenase (COX) using AutoDock Vina. Compare with 3-(4-hydroxyphenyl)propanoic acid, which shows anti-inflammatory activity .

- QSAR Analysis: Correlate substituent effects (e.g., chain length) with bioactivity using descriptors like logP and polar surface area .

Basic: What are the best practices for waste disposal of this compound?

Answer:

- Neutralization: Treat acidic waste with sodium bicarbonate before disposal .

- Containment: Collect organic residues in labeled containers for incineration by certified waste management services .

- Documentation: Maintain records per OSHA 29 CFR 1910.1020 for regulatory compliance .

Advanced: How do structural modifications (e.g., chain length, substituents) affect the physicochemical properties of this compound?

Answer:

- Chain Length Effects: Increasing the alkoxy chain (e.g., from methoxy to octyloxy) enhances lipophilicity (logP increases by ~2 units) but reduces aqueous solubility .

- Substituent Impact: Electron-withdrawing groups (e.g., nitro) on the phenyl ring increase acidity (pKa ~3.5 vs. ~4.2 for unsubstituted analogs) .

- Thermal Stability: Longer alkyl chains improve thermal stability (decomposition >200°C) compared to shorter analogs .

Basic: What are the regulatory considerations for transporting this compound?

Answer:

- GHS Labeling: Classify as Skin Irritant (Category 2) and Eye Irritant (Category 2A). Include hazard codes H315 and H319 on packaging .

- Shipping Compliance: Follow IATA/IMDG guidelines for limited quantities. Use UN-certified containers for air/sea transport .

Advanced: How can researchers address batch-to-batch variability in this compound synthesis?

Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Quality Control (QC): Establish acceptance criteria for impurities (e.g., residual solvents ≤0.1%) via GC headspace analysis .

- Scale-Up Optimization: Use DoE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst loading) affecting yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.